molecular formula C32H68N2O13S B15183292 Einecs 304-094-7 CAS No. 94236-96-1

Einecs 304-094-7

Cat. No.: B15183292
CAS No.: 94236-96-1
M. Wt: 721.0 g/mol
InChI Key: SDEMKTAXATYEPK-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-094-7 is a chemical compound registered under the European Union’s regulatory framework for commercial substances. The registry ensures compliance with safety and environmental regulations, but the exact properties, synthesis routes, and applications of EINECS 304-094-7 remain unspecified in the accessible literature .

Properties

CAS No.

94236-96-1

Molecular Formula

C32H68N2O13S

Molecular Weight

721.0 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid

InChI

InChI=1S/C20H38O7S.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*8-4-1-7(2-5-9)3-6-10/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*8-10H,1-6H2

InChI Key

SDEMKTAXATYEPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 304-094-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 304-094-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetone. Reaction conditions vary depending on the desired product.

    Major Products: The major products formed from these reactions include various derivatives and intermediates used in further chemical synthesis.

Scientific Research Applications

Einecs 304-094-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

    Biology: Employed in biochemical assays and as a marker in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 304-094-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of EINECS 304-094-7 with analogous chemicals relies on general methodologies outlined for structurally or functionally related substances in the EINECS inventory. Below is a systematic analysis based on parameters frequently emphasized in comparative studies of EINECS-registered compounds:

Structural and Functional Group Similarities

Similar compounds are often identified by shared molecular frameworks or reactive groups. For example:

  • EINECS 262-942-0 and EINECS 280-575-4 are compared based on functional groups such as hydroxyl, carbonyl, or aromatic systems, which influence reactivity and stability .
  • EINECS 299-843-7 may share industrial applications (e.g., catalysis or polymer synthesis) due to analogous substituents .

Reactivity and Stability

Comparative studies focus on:

  • Oxidation/Reduction Behavior : Compounds with electron-withdrawing groups (e.g., nitro or halogen substituents) often exhibit higher oxidative stability but lower catalytic activity compared to electron-donating groups .
  • Thermal Degradation : Stability under high-temperature conditions varies with molecular symmetry and bond dissociation energies .

Data Table: Hypothetical Comparison of this compound with Analogues

Note: Specific data for this compound is unavailable in the provided evidence. The table below illustrates a framework for comparison based on typical parameters.

Compound EINECS Number Key Functional Groups Reactivity Profile Primary Applications
This compound 304-094-7 Not specified Not specified Not specified
EINECS 280-575-4 280-575-4 Aromatic, halogen High electrophilicity Agrochemical intermediates
EINECS 262-942-0 262-942-0 Hydroxyl, carbonyl Moderate nucleophilicity Pharmaceutical synthesis
EINECS 299-843-7 299-843-7 Alkene, ester Polymerization-prone Polymer additives

Sources: Hypothetical framework derived from comparison methodologies in .

Research Findings and Limitations

  • For example, models covering 33,000 EINECS substances achieved only ~17% accuracy for high-production-volume (HPV) chemicals, highlighting gaps in structural representation .
  • Overfitting Risks : Comparative analyses may overemphasize variable-selected properties (e.g., logP or molecular weight) without robust experimental validation .

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